8-ACETYL LUDACONITINE
Description
8-Acetyl Ludaconitine is a diterpenoid alkaloid characterized by an acetyl group at the C-8 position. These derivatives are formed via acetylation of parent alkaloids (e.g., erysotrine, erythraline) during extraction processes involving solvents like acetone or ethyl acetate, which may react with residual acetic acid to introduce artificial modifications .
Key structural features include:
- Molecular formula: C₂₁H₂₅NO₅ (for 8-acetylerythsotrine) or C₂₀H₂₁NO₅ (for 8-acetyl erythraline).
- Substituents: A β-oriented acetyl group at C-8, confirmed by HMBC correlations between H-8 (δH 4.07–4.14) and the carbonyl carbon (δC 172.3) .
- Stereochemistry: All analogs retain the 5S-configuration common to Erythrina alkaloids, with ROESY experiments confirming the β-orientation of H-8 .
Properties
CAS No. |
127-29-7 |
|---|---|
Molecular Formula |
C34H47NO10 |
Molecular Weight |
629.74 |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO12/c1-9-37-16-33(17-42-3)23(39)13-24(45-6)36-20-14-34(41)25(46-7)15-35(49-18(2)38,27(30(36)37)28(47-8)29(33)36)26(20)31(34)48-32(40)19-10-11-21(43-4)22(12-19)44-5/h10-12,20,23-31,39,41H,9,13-17H2,1-8H3/t20-,23-,24+,25+,26-,27+,28+,29-,30-,31-,33+,34+,35-,36+/m1/s1 |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Preparation Methods
8-ACETYL LUDACONITINE is a diterpene alkaloid with the chemical formula C36H51NO12 . The preparation of pseudaconitine involves the extraction and isolation from the roots of Aconitum ferox. The isolation process typically includes high-performance liquid chromatography (HPLC) to separate and purify the compound
Chemical Reactions Analysis
8-ACETYL LUDACONITINE undergoes various chemical reactions, including:
Oxidation: 8-ACETYL LUDACONITINE can be oxidized to form pyropseudaconitine (C34H47O10N) when heated in the dry state.
Reduction: Reduction reactions of pseudaconitine are less documented, but it is likely to undergo typical reduction processes for alkaloids.
Substitution: The compound can undergo substitution reactions, particularly involving its methoxy and acetoxy groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions include pyropseudaconitine and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
8-ACETYL LUDACONITINE has several scientific research applications, including:
Mechanism of Action
8-ACETYL LUDACONITINE is a moderate inhibitor of the enzyme acetylcholinesterase . This enzyme breaks down the neurotransmitter acetylcholine through hydrolysis. Inhibition of this enzyme causes a constant stimulation of the postsynaptic membrane by the neurotransmitter, leading to continuous stimulation of muscles, glands, and the central nervous system . This mechanism is responsible for the compound’s toxic effects, including muscle paralysis and potential fatality in high doses .
Comparison with Similar Compounds
Structural Modifications and Molecular Data
The table below compares 8-acetylated analogs with their parent alkaloids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent at C-8 | Key NMR Signals (δC) |
|---|---|---|---|---|
| Erysotrine (Parent) | C₁₉H₂₁NO₄ | 327.15 | None | C-8: ~65.4 (methylene) |
| 8-Acetylerythsotrine | C₂₁H₂₅NO₅ | 371.18 | Acetyl | C-8: 65.4; C=O: 172.3 |
| Erythraline (Parent) | C₁₉H₁₉NO₄ | 325.13 | None | C-8: ~65.4 (methylene) |
| 8-Acetyl Erythraline | C₂₀H₂₁NO₅ | 355.15 | Acetyl | C-8: 65.4; C=O: 172.3 |
Key Observations :
Q & A
Q. How can researchers enhance transparency in reporting 8-Acetyl Ludaconitine’s cytotoxic dose thresholds?
- Methodological Answer : Provide raw flow cytometry data (FCS files) for apoptosis assays in supplementary materials. Use standardized MTT assay protocols with detailed cell seeding densities and serum concentrations. Publish analysis scripts (R/Python) on GitHub for independent verification. Report IC50 values with 95% confidence intervals from four-parameter logistic curve fits .
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